

biological activity of 2-Ethyl-6-nitro-1Hbenzimidazole derivatives

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Compound of Interest

Compound Name: 2-Ethyl-6-nitro-1h-benzimidazole

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An In-depth Technical Guide on the Biological Activity of 2-Substituted-6-nitro-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1]

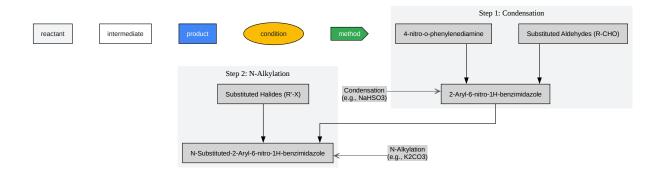
Derivatives of benzimidazole exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] This guide focuses specifically on the 6-nitro-1H-benzimidazole core, with various substitutions at the C-2 and N-1 positions. The introduction of a nitro group at the 6-position often enhances the biological potency of these compounds. This document provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action for this chemical class, supported by quantitative data, detailed experimental protocols, and visualizations of key processes and pathways. While the initial topic specified 2-ethyl derivatives, the available body of research is more extensive for a broader range of 2-substituted analogs, which will be the focus of this guide.

Synthesis of 6-nitro-1H-benzimidazole Derivatives

The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives is typically achieved through a two-step process.[2][5] The initial step involves the condensation of 4-nitro-o-



phenylenediamine with a variety of substituted aromatic aldehydes.[6] This reaction can be performed using conventional heating methods or, more efficiently, through microwave-assisted synthesis, which significantly reduces reaction times and often improves yields.[2][6] The second step involves the N-alkylation of the resulting 2,6-disubstituted 1H-benzimidazole with substituted halides to introduce diversity at the N-1 position.[2]



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Caption: General synthesis workflow for N,2,6-trisubstituted benzimidazoles.

Biological Activities

Derivatives of 6-nitro-1H-benzimidazole have demonstrated significant potential as both antimicrobial and anticancer agents, often exhibiting dual activity.[5] This dual functionality is highly beneficial, especially for treating cancer patients who are often immunocompromised and susceptible to infections.[2]

Anticancer Activity



Numerous studies have highlighted the potent cytotoxic effects of these derivatives against a range of human cancer cell lines. The mechanism of action is often linked to the inhibition of key cellular targets like dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6).[5][7] Some compounds have been shown to induce apoptosis and cause cell cycle arrest.[8]

Table 1: Anticancer Activity of Selected 6-nitro-1H-benzimidazole Derivatives

Compound ID	Cancer Cell Line	IC ₅₀ (μM)	Reference
Compound 6*	A549 (Lung)	0.028	[8]
Compound 6*	K562 (Leukemia)	>25	[8]
Compound 6*	U251 (Glioblastoma)	0.038	[8]
Compound 3s	MCF-7 (Breast)	2.12	[5]
Compound 4b	HepG2 (Liver)	1.84	[5][7]
Compound 4k	HCT-116 (Colon)	2.39	[5]
Paclitaxel	MCF-7	2.35	[9]
Paclitaxel	HepG2	4.75	[9]

^{*}Structure: 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole

Antimicrobial Activity

The antimicrobial properties of these compounds have been evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The proposed mechanism for this activity often involves the inhibition of microbial DHFR, an enzyme crucial for nucleotide synthesis.[5]

Table 2: Antibacterial Activity (MIC, μg/mL) of Selected Derivatives



Compound ID	E. coli	S. faecalis	MSSA	MRSA	Reference
1d	4	8	4	8	[6]
2d	8	16	8	16	[6]
3s	2	4	2	4	[6]
4b	4	8	4	8	[6]
4k	2	4	2	4	[6]

| Ciprofloxacin | 8 | 16 | 8 | 16 |[6] |

Table 3: Antifungal Activity (MIC, μg/mL) of Selected Derivatives

Compound ID	C. albicans	A. niger	Reference
4k	8	16	[6]

| Fluconazole | 4 | 128 |[6] |

Enzyme Inhibition

In silico molecular docking studies and subsequent in vitro assays have identified specific enzymes as potential targets for these benzimidazole derivatives. Dihydrofolate reductase (DHFR) is a particularly interesting target as its inhibition can account for both antimicrobial and anticancer effects.[5][7] Additionally, some derivatives have shown inhibitory activity against phosphodiesterase.[10]

Table 4: Enzyme Inhibition Activity of Selected Derivatives

Compound ID	Enzyme Target	IC ₅₀ (μΜ)	Reference
Compound 3*	PARP	0.05	[8]
Compound 4c	DHFR	2.35	[2]
3-Aminobenzamide	PARP	28.5	[8]



*Structure: 2-(4-methoxyphenyl)-5(6)-nitro-1H-benzimidazole

Key Experimental Protocols In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

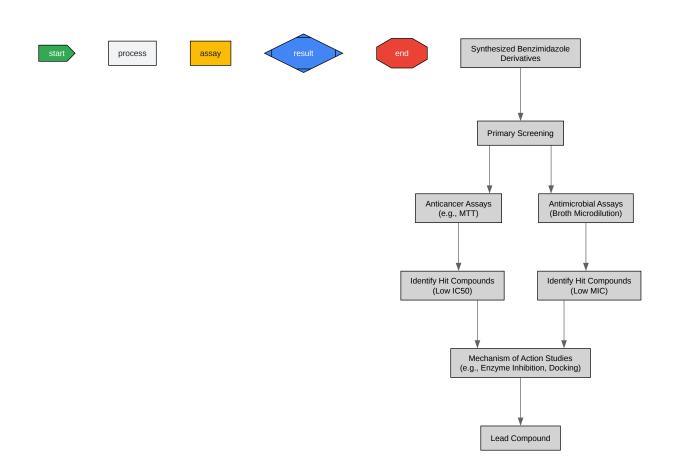
- Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- Inoculum Preparation: A standardized microbial inoculum is prepared and added to each well.



- Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualized Workflows and Pathways

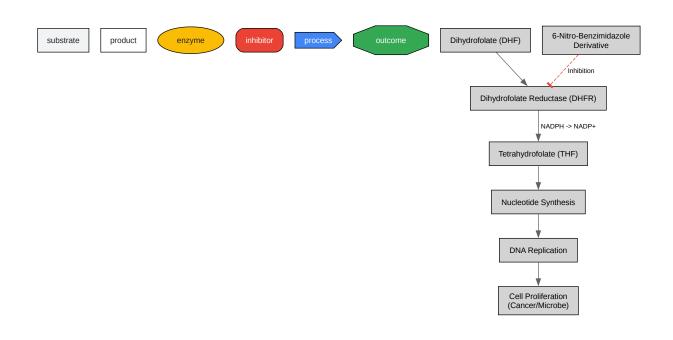




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Caption: Workflow for biological screening of benzimidazole derivatives.





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Caption: DHFR inhibition by 6-nitro-benzimidazoles disrupts DNA synthesis.

Conclusion

The 6-nitro-1H-benzimidazole scaffold is a versatile and potent core for the development of novel therapeutic agents. The derivatives discussed demonstrate significant anticancer and antimicrobial activities, often at concentrations comparable or superior to existing drugs.[5][6] The dual-action potential of these compounds, particularly through mechanisms like DHFR inhibition, makes them promising candidates for further preclinical and clinical investigation. Future research should focus on optimizing the substituents at the C-2 and N-1 positions to



enhance potency and selectivity while maintaining a favorable safety profile, as predicted by computational ADMET studies.[5][7]

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